molecular formula C20H28N2O4S B2835460 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1235026-75-1

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2835460
CAS No.: 1235026-75-1
M. Wt: 392.51
InChI Key: DBYIBQQVASHTLI-UHFFFAOYSA-N
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Description

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzenesulfonamide scaffold, a privileged structure in pharmaceutical design known for its ability to interact with various biological targets . The compound's structure ingeniously links this scaffold to a 2,5-dimethylfuran moiety via a piperidine-methyl spacer, creating a complex molecule with potential for diverse receptor binding and modulation. Research Applications and Value: This compound is primarily utilized as a high-value chemical probe in drug discovery research. Its core structure is closely related to other sulfonamide derivatives that have demonstrated potent anti-tumor activity by inducing ferroptosis, a form of regulated cell death dependent on iron and reactive oxygen species . Researchers can employ this compound to investigate novel signaling pathways and explore its potential interactions with key regulatory proteins such as NRF2 and GPX4, which are central to cellular oxidative stress response mechanisms . The structural complexity of this molecule, particularly the incorporation of the furan and piperidine rings, makes it a compelling candidate for probing allosteric binding sites and developing structure-activity relationship (SAR) models in hit-to-lead optimization campaigns . Handling and Safety: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. Safety Data Sheets (SDS) containing detailed handling, storage, and disposal information are provided with the product and should be consulted prior to use.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-15-12-18(16(2)26-15)14-22-10-8-17(9-11-22)13-21-27(23,24)20-7-5-4-6-19(20)25-3/h4-7,12,17,21H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYIBQQVASHTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Attachment of the Furan Moiety: The 2,5-dimethylfuran group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine ring and sulfonamide group are crucial for its interaction with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on substituents, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) Pharmacological Activity (Inferred) Source
Target Compound : N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide Piperidine core, 2,5-dimethylfuran-3-ylmethyl, 2-methoxybenzenesulfonamide Sulfonamide, furan, methoxy Not provided Unknown (potential CNS/modulatory) N/A
Patent Example 53 () : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolopyrimidine, chromen-4-one, fluorophenyl, benzamide Amide, fluorine, amino 589.1 Kinase inhibition (implied) Patent
2’-Fluoroortho-fluorofentanyl () : N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide Piperidine, fluorophenethyl, fluorophenyl, propionamide Amide, fluorine ~417.5 (estimated) Opioid receptor agonist Legal text
4’-Methyl acetyl fentanyl () : N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide Piperidine, methylphenethyl, phenyl, acetamide Amide, methyl ~365.5 (estimated) Opioid receptor agonist Legal text

Key Observations:

Core Structure: The target compound and fentanyl analogs share a piperidine backbone, but substitutions diverge significantly. The target’s 2,5-dimethylfuran-3-ylmethyl group contrasts with the phenethyl or methylphenethyl groups in fentanyl derivatives, which are critical for µ-opioid receptor binding . The patent compound () replaces piperidine with a pyrazolopyrimidine-chromenone system, suggesting a distinct therapeutic target (e.g., kinase inhibition) .

Functional Groups :

  • Sulfonamide vs. Amide : The target’s sulfonamide group may enhance hydrogen-bonding capacity compared to the amide linkages in fentanyl analogs. Sulfonamides are often associated with longer metabolic half-lives due to resistance to hydrolysis .
  • Fluorine vs. Methoxy : Fluorine atoms in fentanyl analogs improve lipid solubility and bioavailability, whereas the methoxy group in the target compound could modulate electron density in the benzene ring, affecting receptor interactions.

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight is likely higher than fentanyl analogs (~365–417 g/mol) due to the bulky 2,5-dimethylfuran and sulfonamide groups. This may impact blood-brain barrier permeability compared to smaller opioids .
  • The patent compound (589.1 g/mol) exceeds typical drug-like parameters, suggesting it may be a research tool or preclinical candidate .

Pharmacological Implications: Fentanyl analogs prioritize µ-opioid receptor affinity via phenethyl-amide motifs, while the target compound’s sulfonamide and furan groups suggest non-opioid targets (e.g., serotonin receptors, ion channels) . The absence of fluorine in the target compound may reduce off-target toxicity risks compared to fluorinated fentanyls, which are associated with respiratory depression .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Piperidine alkylationK₂CO₃, DMF, 60°C, 12h7590%
Sulfonamide couplingEt₃N, DCM, rt, 6h8295%

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity (>95%) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., furan methyl groups at δ 2.2–2.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z ~475 [M+H]⁺) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals or unexpected HPLC peaks)?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing piperidinylmethyl vs. furanmethyl protons) .
  • X-ray Crystallography : Obtain single crystals via slow evaporation (acetonitrile/water) to resolve stereochemical ambiguities. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 13.608 Å, b = 14.566 Å, c = 14.750 Å .
  • HPLC-MS Co-analysis : Identify impurities by correlating retention times with fragmentation patterns .

Advanced: What experimental designs are suitable for elucidating the compound’s reaction mechanisms (e.g., sulfonamide stability under acidic/basic conditions)?

Answer:

  • Kinetic Studies : Monitor hydrolysis rates in buffers (pH 1–14) at 37°C using UV-Vis spectroscopy (λ = 260 nm for sulfonamide degradation) .
  • Computational Modeling : Employ density functional theory (DFT) to predict reactive sites (e.g., sulfonamide S–N bond cleavage energy) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Answer:

  • Substituent Variation : Synthesize analogs with modified furan (e.g., 2,5-dichlorophenyl) or sulfonamide (e.g., trifluoromethyl) groups .
  • In Vitro Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorescence-based activity assays (IC₅₀ determination) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., COX-2 or 5-HT receptors) .

Q. Table 2: Example SAR Data

AnalogModificationIC₅₀ (nM)Binding Energy (kcal/mol)
Parent compoundNone120-8.5
Analog A2,5-dichlorophenyl85-9.2
Analog BTrifluoromethyl150-7.8

Advanced: How can researchers address challenges in scaling up synthesis without compromising yield or purity?

Answer:

  • Flow Chemistry : Implement continuous flow reactors for piperidine alkylation to improve heat transfer and reduce side reactions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance regioselectivity .
  • Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: What strategies are recommended for analyzing metabolite profiles in biological systems?

Answer:

  • LC-HRMS : Liquid chromatography-high-resolution MS with HILIC columns to detect polar metabolites (e.g., sulfonic acid derivatives) .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolic pathways in hepatocyte models .
  • Cryo-EM : Resolve metabolite-enzyme complexes at near-atomic resolution .

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